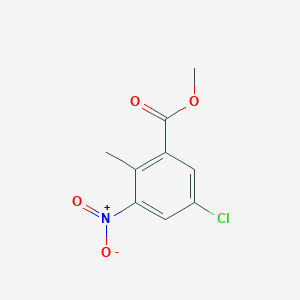

Methyl 5-chloro-2-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMJGHLCWGZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694573 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294190-17-3 | |

| Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate

An in-depth technical guide on the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, designed for researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview of the primary synthesis pathway for this compound, a key chemical intermediate. The document focuses on the most direct and industrially relevant synthetic approach: the acid-catalyzed esterification of commercially available 5-chloro-2-methyl-3-nitrobenzoic acid. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield. This guide is structured to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction

Chemical Identity and Properties

This compound (CAS No: 154257-81-5) is a substituted aromatic ester with the linear formula C₈H₆ClNO₄.[1] Its structure features a benzene ring substituted with a methyl ester, a chloro group, a methyl group, and a nitro group. The presence of these varied functional groups, particularly the electron-withdrawing nitro and chloro substituents, makes it a versatile and reactive building block in organic synthesis.

Significance and Applications

Substituted nitrobenzoates are critical intermediates in the synthesis of a wide range of complex organic molecules. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations for creating pharmaceuticals, agrochemicals, and specialty materials.[2] While specific applications for this compound are proprietary or part of ongoing research, its structural motifs are common in bioactive molecules, positioning it as a valuable starting material for drug discovery and development programs.

Retrosynthetic Analysis & Pathway Selection

Primary Synthetic Route: Fischer Esterification

The most efficient and direct pathway for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This strategic choice is predicated on the commercial availability of the starting material, 5-chloro-2-methyl-3-nitrobenzoic acid. This one-step conversion is a classic, reliable, and scalable method for producing esters.

The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the methanol.[3] The reaction is a reversible equilibrium; therefore, using a large excess of the alcohol (methanol) is crucial to drive the reaction toward the formation of the ester product, in accordance with Le Châtelier's principle.[3]

Visualized Workflow: Esterification Pathway

Caption: Fischer esterification of 5-chloro-2-methyl-3-nitrobenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

Principle of the Reaction

This protocol details the acid-catalyzed esterification of 5-chloro-2-methyl-3-nitrobenzoic acid with methanol. The reaction is heated to reflux to ensure a sufficient reaction rate. The product is then isolated by precipitation in ice water, followed by filtration and purification via recrystallization. This method is adapted from standard procedures for the esterification of substituted benzoic acids.[4][5]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Moles (mmol) | Quantity |

| 5-Chloro-2-methyl-3-nitrobenzoic acid | 154257-81-5 | 215.59 | 46.4 | 10.0 g |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | ~2470 | 100 mL |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | ~37 | 2.0 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | For washing |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | - | For neutralization wash |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (46.4 mmol) of 5-chloro-2-methyl-3-nitrobenzoic acid.

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice with constant stirring.

-

Precipitation: A white or off-white solid product should precipitate out of the solution. Continue stirring until all the ice has melted.

Work-up and Purification

-

Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of 50 mL cold deionized water to remove any residual acid and methanol. A subsequent wash with a small amount of cold saturated sodium bicarbonate solution can be performed to ensure all acid is neutralized, followed by a final wash with cold deionized water.

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Recrystallization: For higher purity, recrystallize the crude product from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Causality and Experimental Rationale

-

Choice of Catalyst (Sulfuric Acid): Concentrated sulfuric acid serves two purposes. Primarily, it acts as the catalyst by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[3] Secondly, as a dehydrating agent, it helps to sequester the water produced during the reaction, further shifting the equilibrium towards the product side.

-

Use of Excess Methanol: Fischer esterification is a reversible process. By using methanol as the solvent, its concentration is kept in large excess relative to the carboxylic acid. This high concentration of a reactant drives the reaction forward, maximizing the yield of the methyl ester product as predicted by Le Châtelier's principle.[3]

-

Reaction Temperature (Reflux): The esterification reaction has a significant activation energy. Heating the reaction mixture to the boiling point of methanol (reflux) provides the necessary thermal energy for the molecules to overcome this barrier, ensuring the reaction proceeds at a practical rate.

-

Work-up Strategy (Ice Water Quench): The final product, this compound, is a non-polar organic solid that is largely insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the methanol solution, providing an effective and simple method for initial isolation. The cold temperature further decreases its solubility, maximizing recovery.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point (mp): A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the exact structure by showing the expected signals and integrations for the aromatic protons and the distinct methyl groups (from the ester and the benzene ring).

Conclusion

The synthesis of this compound is most efficiently achieved through a single-step Fischer esterification of the corresponding carboxylic acid. This method is robust, high-yielding, and relies on readily available materials and standard laboratory techniques. The detailed protocol and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further applications in discovery and development.

References

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" chemical properties and structure

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, a key intermediate in the synthesis of complex organic molecules.

Introduction

This compound (CAS No: 294190-17-3) is a polysubstituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1] Its structure, featuring a strategic arrangement of electron-withdrawing and electron-donating groups, makes it a valuable and highly reactive building block in synthetic chemistry. This molecule is particularly significant as an intermediate for producing advanced pharmaceutical and agrochemical compounds, where precise functional group placement is critical for biological activity.[1] This document provides an in-depth analysis of its core characteristics, offering field-proven insights into its synthesis and handling.

Part 1: Molecular Structure and Physicochemical Properties

Structural Analysis

The structural architecture of this compound is key to its chemical behavior. The benzene ring is substituted with four distinct functional groups: a methyl ester (-COOCH₃) at position 1, a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 3, and a chloro group (-Cl) at position 5.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-methyl-3-nitrobenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structural confirmation and purity assessment.

Introduction

This compound (C₉H₈ClNO₄) is a substituted aromatic compound with significant utility in synthetic organic chemistry.[1][2][3][4] Accurate and thorough characterization of this molecule is paramount for its effective use in multi-step syntheses, ensuring the integrity of the final products. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure and identifying functional groups. This guide will delve into the expected and observed spectroscopic features of this compound, providing a framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, presented below, dictates the chemical environment of each atom and bond, giving rise to its unique spectral fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted and Observed ¹H-NMR Data

| Protons | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm)[4] | Multiplicity | Integration | Assignment |

| Ar-H | 7.8 - 8.2 | 7.98-7.99 | Doublet | 1H | H-6 |

| Ar-H | 7.8 - 8.2 | 7.84-7.85 | Doublet | 1H | H-4 |

| -OCH₃ | 3.9 - 4.0 | 3.95 | Singlet | 3H | Ester methyl protons |

| Ar-CH₃ | 2.5 - 2.7 | 2.59 | Singlet | 3H | Aromatic methyl protons |

Interpretation:

The ¹H-NMR spectrum is characterized by two distinct signals in the aromatic region, corresponding to the two aromatic protons. The downfield shift of these protons is attributed to the electron-withdrawing effects of the nitro and chloro substituents. The protons on the ester methyl and the aromatic methyl groups each appear as sharp singlets, as they have no adjacent protons to couple with. The observed chemical shifts align well with the expected values for a molecule with this substitution pattern.[4]

¹³C-NMR (Carbon-13 NMR)

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C=O | 164-166 | Ester carbonyl carbon |

| Ar-C | 148-152 | Carbon bearing the nitro group (C-3) |

| Ar-C | 138-142 | Carbon bearing the methyl group (C-2) |

| Ar-C | 134-137 | Carbon bearing the chloro group (C-5) |

| Ar-C | 130-133 | Carbon bearing the ester group (C-1) |

| Ar-C | 125-128 | Aromatic CH (C-6) |

| Ar-C | 122-125 | Aromatic CH (C-4) |

| -OCH₃ | 52-54 | Ester methyl carbon |

| Ar-CH₃ | 18-22 | Aromatic methyl carbon |

Interpretation:

The predicted ¹³C-NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons are influenced by the various substituents, with the carbon attached to the nitro group being significantly downfield. The methyl carbons of the ester and the aromatic ring are expected to appear at the most upfield positions. These predictions are based on established substituent effects on benzene ring chemical shifts.[5][6][7]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2960-2850 | Weak | Aliphatic C-H stretch (from -CH₃ groups) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1550-1500 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1360-1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl group of the ester and the nitro group.[8][9] The presence of both asymmetric and symmetric stretches for the nitro group is a characteristic feature.[8][9] The C-O stretching of the ester and the C-Cl stretching will also give rise to strong bands in the fingerprint region. The weaker C-H stretching vibrations from the aromatic ring and the methyl groups will be observed at higher wavenumbers.

Experimental Protocol: IR Spectroscopy

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted and Observed Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 230/232 | [M+H]⁺ | Molecular ion peak (observed with isotopic pattern for Cl)[4] |

| 199/201 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 184/186 | [M-NO₂]⁺ | Loss of the nitro group.[10][11] |

| 156/158 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide.[10][11] |

| 128/130 | [M-NO₂-CO-Cl]⁺ | Loss of chlorine. |

Interpretation:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic pattern (M and M+2 in a roughly 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[10][11][12][13] The ester group can also fragment through the loss of the methoxy radical (-OCH₃).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS data offers a multi-faceted approach to confirming the molecular structure and assessing the purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers and scientists in the field of organic chemistry and drug development.

References

- 1. WO2011130661A1 - Methods of using dihydropyridophthalazinone inhibitors of poly (adp-ribose)polymerase (parp) - Google Patents [patents.google.com]

- 2. US10780088B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 3. AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 4. WO2010017055A2 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. aiinmr.com [aiinmr.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. homework.study.com [homework.study.com]

- 9. sciencing.com [sciencing.com]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

"Methyl 5-chloro-2-methyl-3-nitrobenzoate" CAS number and IUPAC name

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a methyl ester, a chloro group, a methyl group, and a nitro group on a benzene ring provides a rich platform for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety guidelines for its handling. For researchers in pharmaceuticals and agrochemicals, understanding the utility of this intermediate is key to unlocking novel molecular architectures.[1][2]

Physicochemical and Structural Data

The identity and properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Source(s) |

| CAS Number | 294190-17-3 | [1][2][3][4][5] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-2-methyl-3-nitro-benzoic acid methyl ester | [3][4][5] |

| Molecular Formula | C₉H₈ClNO₄ | [2][3][5] |

| Molecular Weight | 229.62 g/mol | [2][5] |

| Appearance | Solid (inferred from related compounds) | |

| Storage | Room temperature, in a dry, sealed container | [2] |

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 5-chloro-2-methylbenzoic acid. This process involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

The first step is the regioselective nitration of the starting material. The directing effects of the existing substituents (chloro and methyl groups) are crucial for achieving the desired product.

-

Protocol:

-

In a reaction vessel, dissolve 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at a low temperature (typically 0-5 °C) with stirring.

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product, 5-chloro-2-methyl-3-nitrobenzoic acid.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Fischer Esterification

The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.

-

Protocol:

-

Suspend the dried 5-chloro-2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling anhydrous hydrogen chloride gas through the mixture.[6]

-

Heat the mixture to reflux and maintain for several hours.[7] The reaction is an equilibrium, and the large excess of methanol drives it towards the product.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Reduce the volume of methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.

-

Applications in Research and Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.[1]

-

Pharmaceutical Synthesis: This compound is an important intermediate in the production of pharmaceuticals. The nitro group can be readily reduced to an amine, which is a common functional group in active pharmaceutical ingredients (APIs). The chloro and methyl groups can influence the electronic properties and steric environment of the molecule, which can be fine-tuned for optimal binding to biological targets.[2]

-

Agrochemical Development: Similar to its use in pharmaceuticals, this intermediate is a precursor for various agrochemicals like herbicides and fungicides. The specific substitution pattern can be a key determinant of the biological activity and selectivity of the final product.[2]

-

Material Science: The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring electron-deficient, which can be useful in the synthesis of materials with specific electronic properties.[8]

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its polysubstituted nature allows for diverse chemical modifications, providing a robust platform for the synthesis of novel and complex molecules. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research and development setting.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound [myskinrecipes.com]

- 3. 294190-17-3 this compound 5-氯-2-甲基-3-硝基苯甲酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 4. 5-CHLORO-2-METHYL-3-NITRO-BENZOIC ACID METHYL ESTER | 294190-17-3 [chemicalbook.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:294190-17-3,2-甲基-3-硝基-5-氯苯甲酸甲酯, [en.chemfish.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-chloro-2-methyl-3-nitrobenzoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the benzene ring, offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of this compound, including a detailed, logically derived synthetic pathway, step-by-step experimental protocols, and a discussion of its physicochemical properties and potential applications. The synthesis is presented with a deep analysis of the directing effects of the substituents, offering insights into the strategic planning of electrophilic aromatic substitution reactions.

Introduction: The Significance of Substituted Nitrobenzoates

Substituted nitroaromatic compounds are fundamental intermediates in the synthesis of a wide array of industrial and pharmaceutical chemicals. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards further electrophilic substitution but also serves as a versatile functional handle that can be readily reduced to an amino group, a key step in the synthesis of many dyes, agrochemicals, and active pharmaceutical ingredients.[1] Methyl esters of nitrobenzoic acids are particularly valuable as they protect the carboxylic acid functionality while providing a scaffold for further chemical transformations.

This compound, while not extensively documented in dedicated historical literature, represents a fascinating case study in multi-step organic synthesis, requiring careful consideration of substituent directing effects to achieve the desired isomer. This guide will elucidate a plausible and scientifically sound pathway for its preparation, drawing upon established principles of organic chemistry.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be logically planned by considering the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.[1][2][3] A plausible three-step synthesis starting from 2-methylbenzoic acid (o-toluic acid) is outlined below.

Caption: Proposed three-step synthesis of this compound.

Rationale for the Synthetic Sequence

The order of the chlorination and nitration steps is crucial for obtaining the desired substitution pattern.

-

Step 1: Chlorination of 2-Methylbenzoic Acid. The starting material, 2-methylbenzoic acid, has two substituents: a methyl group (-CH3) and a carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[4][5] The activating methyl group exerts a stronger directing effect. Therefore, electrophilic chlorination is expected to occur at the positions ortho and para to the methyl group. The position para to the methyl group (C5) is sterically more accessible than the ortho position (C3), leading to the formation of 5-chloro-2-methylbenzoic acid as the major product.[6]

-

Step 2: Nitration of 5-Chloro-2-methylbenzoic Acid. The intermediate, 5-chloro-2-methylbenzoic acid, has three substituents: a methyl group (ortho, para-directing), a chloro group (ortho, para-directing, but deactivating), and a carboxylic acid group (meta-directing). The activating methyl group will have the most significant influence on the position of the incoming nitro group. The positions ortho to the methyl group are C3 and C6. The C3 position is also meta to both the chloro and carboxylic acid groups, making it the most electronically favored position for nitration. This regioselectivity leads to the formation of 5-chloro-2-methyl-3-nitrobenzoic acid .

-

Step 3: Fischer-Speier Esterification. The final step is the esterification of the carboxylic acid. This is a classic acid-catalyzed reaction with an alcohol, in this case, methanol, to yield the final product, This compound .[7][8]

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-2-methylbenzoic Acid (Chlorination)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzoic Acid | 136.15 | 13.6 g | 0.1 |

| Iron(III) Chloride (anhydrous) | 162.2 | 1.62 g | 0.01 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Chlorine Gas | 70.9 | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 13.6 g (0.1 mol) of 2-methylbenzoic acid in 200 mL of anhydrous dichloromethane.

-

Add 1.62 g (0.01 mol) of anhydrous iron(III) chloride to the solution.

-

Cool the mixture in an ice bath and slowly bubble chlorine gas through the solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, stop the chlorine gas flow and purge the system with nitrogen gas to remove any excess chlorine.

-

Pour the reaction mixture into 200 mL of cold water.

-

Separate the organic layer, and wash it sequentially with 100 mL of 5% sodium thiosulfate solution and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid (Nitration)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methylbenzoic Acid | 170.59 | 17.1 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | - | 50 mL | - |

| Concentrated Nitric Acid (70%) | - | 10 mL | - |

Procedure:

-

In a round-bottom flask, carefully add 17.1 g (0.1 mol) of 5-chloro-2-methylbenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.[9][10]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound (Esterification)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-2-methyl-3-nitrobenzoic Acid | 215.58 | 21.6 g | 0.1 |

| Methanol (anhydrous) | - | 150 mL | - |

| Concentrated Sulfuric Acid (98%) | - | 2 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 21.6 g (0.1 mol) of 5-chloro-2-methyl-3-nitrobenzoic acid in 150 mL of anhydrous methanol.

-

Carefully add 2 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[11][12]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by recrystallization from methanol or by column chromatography.

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

Expected Physicochemical Properties:

| Property | Value |

| Molecular Formula | C9H8ClNO4 |

| Molar Mass | 230.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons on the aromatic ring will appear as distinct signals in the downfield region. The methyl ester protons will appear as a singlet around 3.9 ppm, and the methyl group on the ring will appear as a singlet around 2.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester group (around 165 ppm) and the carbons of the aromatic ring.[13]

-

IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (around 1730 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹) are expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications and Future Outlook

This compound is a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce further functionality. The chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

This compound and its derivatives have potential applications in:

-

Pharmaceutical Research: As a scaffold for the synthesis of novel drug candidates. The presence of multiple functional groups allows for the exploration of a diverse chemical space.

-

Agrochemical Development: As a precursor for new herbicides, fungicides, or insecticides.

-

Materials Science: In the synthesis of specialty polymers and dyes.

The synthetic route detailed in this guide provides a reliable method for accessing this versatile building block, paving the way for further research and development in various fields of chemistry.

References

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 5. scribd.com [scribd.com]

- 6. How does 2 - Methylbenzoic Acid interact with other chemicals? - Blog - Evergreensino [m.evergreensinochem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. aiinmr.com [aiinmr.com]

Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Strategically Substituted Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose intricate arrangement of functional groups—a reactive chloro moiety, a reducible nitro group, and a modifiable methyl ester—renders it a highly valuable and versatile building block in modern organic synthesis. The strategic placement of these groups, particularly the electron-withdrawing nitro group positioned ortho and para to the chloro and methyl substituents, dictates the molecule's reactivity, enabling a suite of selective chemical transformations. This guide provides an in-depth analysis of the core reactivity of this intermediate, detailed experimental protocols for its key transformations, and a discussion of its application in the synthesis of complex molecular architectures relevant to pharmaceutical and agrochemical research.

Introduction to a Versatile Scaffolding

In the pursuit of novel bioactive molecules, the efficiency and elegance of a synthetic route are often determined by the strategic choice of starting materials. This compound (CAS No: 294190-17-3) emerges as a premier intermediate, offering chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable and high-yielding reactions that its functional groups can undergo.

Physicochemical Properties

A clear understanding of the physical properties of a building block is fundamental for its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 294190-17-3 | [1] |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 62-65 °C | |

| Storage | Room temperature | [1] |

Structural Analysis & Reactivity Hotspots

The synthetic power of this compound is best understood by dissecting its structure. Each functional group serves as a "hotspot" for specific chemical transformations, and their interplay governs the molecule's overall reactivity profile. The nitro group, being strongly electron-withdrawing, is the chief activator of the aromatic ring.

Synthesis of the Building Block

The preparation of substituted nitroaromatics typically involves the direct nitration of a suitable precursor. The synthesis of this compound would logically proceed from the electrophilic nitration of methyl 5-chloro-2-methylbenzoate, a reaction guided by the directing effects of the existing substituents. The ester and methyl groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. The nitration is expected to occur at the C3 position due to the combined directing effects and steric hindrance at other available positions.

Protocol 2.1: Representative Synthesis via Electrophilic Aromatic Nitration

This protocol is a representative procedure based on standard nitration methods for similar substrates.[2][3][4]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 5-chloro-2-methylbenzoate (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the stirred starting material, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) at 0 °C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 and 5 °C.[4] A rapid addition can lead to the formation of dinitrated byproducts.[4][5]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[3]

Key Synthetic Transformations

The true value of this compound lies in the selective transformations it can undergo. The following sections detail the most critical reactions, providing both mechanistic insight and practical, field-tested protocols.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the aromatic nitro group to a primary amine is one of the most powerful transformations in medicinal chemistry. It unlocks access to a vast array of subsequent reactions, including amide couplings, sulfonamide formations, diazotizations, and the construction of nitrogen-containing heterocycles.

A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.[6][7][8]

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, EtOH/MeOH | High yield, clean reaction, simple workup.[7][9] | Can reduce other functional groups (alkenes, alkynes); risk of dehalogenation with Pd/C.[7] |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, robust, tolerates many functional groups.[6] | Requires stoichiometric amounts of metal, often harsh acidic conditions, and tedious workup to remove metal salts.[9] |

| Metal Salt Reduction | SnCl₂·2H₂O, EtOH, reflux | Mild conditions, highly chemoselective for the nitro group.[7] | Requires stoichiometric reagents, workup can involve tin residues. |

graph TD { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];A[/"this compound"/] -- "Reduction" --> B{{"Key Intermediate:\nMethyl 3-amino-5-chloro-2-methylbenzoate"}}; subgraph "Synthetic Pathways from Aniline" direction=TB B -- "Amide Coupling\n(R-COCl)" --> C["Amides"]; B -- "Sulfonamide Formation\n(R-SO₂Cl)" --> D["Sulfonamides"]; B -- "Sandmeyer Reaction\n(NaNO₂, CuX)" --> E["Aryl Halides (X=Br, I, CN)"]; B -- "Heterocycle Formation" --> F["e.g., Benzimidazoles, Quinolines"]; end A [fillcolor="#F1F3F4"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

This method is particularly valuable when other reducible functional groups must be preserved.[7]

-

Setup: To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of reaction). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-5-chloro-2-methylbenzoate, which can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The chloro substituent at the C5 position is activated for Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing nitro group in the para position.[10] This reaction is a cornerstone of modern synthesis, allowing for the formation of C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The formation of this intermediate is typically the rate-determining step.

This protocol describes a typical reaction with an amine nucleophile.

-

Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA).

-

Reaction: Heat the mixture to 80-120 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Manipulation of the Ester Functionality

The methyl ester provides another handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, most notably amide bond formation.

This is a standard basic hydrolysis procedure.[12][13]

-

Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.0-3.0 eq), and heat the mixture to reflux. The reaction is typically complete when the starting ester is no longer visible by TLC (usually 1-3 hours).

-

Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Application in Complex Molecule Synthesis: A Conceptual Pathway

The true test of a building block is its utility in constructing complex, high-value molecules. While specific examples in the literature starting directly from this compound are sparse, its structural motifs are present in numerous bioactive compounds. By combining the key transformations discussed above, we can outline a conceptual pathway to a complex heterocyclic core, such as a substituted quinolinone, a scaffold found in many pharmaceutical agents.

This hypothetical route demonstrates how the functional handles can be manipulated in a logical sequence. The nitro group is first reduced to an aniline (Step 1), which is then acylated (Step 2). The ester is hydrolyzed to a carboxylic acid (Step 3), setting the stage for an intramolecular cyclization reaction to form the bicyclic quinolone core (Step 4). This type of strategic thinking is central to modern drug discovery and process development.

Conclusion & Future Outlook

This compound is more than just a chemical intermediate; it is a carefully designed synthetic platform. Its trifunctional nature allows for a high degree of control and versatility, enabling chemists to introduce complexity and diversity in a planned, stepwise manner. The predictable reactivity of its nitro, chloro, and ester groups makes it an ideal starting point for the synthesis of targeted compound libraries in drug discovery campaigns and a reliable building block for the scalable synthesis of active pharmaceutical ingredients. As the demand for novel, structurally complex small molecules continues to grow, the strategic value of polysubstituted building blocks like this compound will only increase.

References

- 1. This compound [myskinrecipes.com]

- 2. aiinmr.com [aiinmr.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. southalabama.edu [southalabama.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Rising Potential of Methyl 5-chloro-2-methyl-3-nitrobenzoate in Medicinal Chemistry: A Technical Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Methyl 5-chloro-2-methyl-3-nitrobenzoate, a substituted aromatic compound, represents a molecule of significant, yet largely untapped, potential. Its unique arrangement of activating and directing groups—a methyl ester, a chloro substituent, and a nitro group—positions it as a highly versatile intermediate for combinatorial library synthesis. This guide provides an in-depth analysis of this compound's chemical properties, synthetic accessibility, and its prospective applications as a core scaffold in modern drug discovery programs, particularly in the development of antimicrobials and kinase inhibitors. We will explore detailed synthetic protocols, propose strategic derivatization pathways, and outline key experimental workflows for biological screening, offering researchers a comprehensive playbook for harnessing its capabilities.

Introduction: Unveiling a Scaffold of Opportunity

This compound (C₉H₈ClNO₄) is an aromatic ester whose true value in medicinal chemistry lies not in its intrinsic biological activity, but in its potential as a versatile building block.[1] The benzene ring is decorated with three key functional groups that offer multiple avenues for chemical modification:

-

The Methyl Ester: Provides a primary site for hydrolysis and subsequent amide bond formation, allowing for the introduction of a wide array of side chains to probe interactions with biological targets.

-

The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to an amine. This resultant aniline is a critical precursor for the synthesis of a multitude of heterocyclic structures and can serve as a key hydrogen bond donor. The nitro group itself is a known pharmacophore in certain classes of antibiotics, where its reduction in anaerobic environments can lead to cytotoxic reactive nitrogen species.[2][3]

-

The Chloro Substituent: A halogen that can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

This trifecta of reactive sites makes this compound an ideal starting point for generating diverse chemical libraries aimed at discovering new bioactive agents.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 294190-17-3 | MySkinRecipes |

| Molecular Formula | C₉H₈ClNO₄ | [1] |

| Molecular Weight | 229.62 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in DMSO and acetone; slightly soluble in water (predicted for similar structures).[4] | [4] |

Synthetic Accessibility: A Proposed Route

While specific literature for the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous compounds.[4] The proposed synthesis begins with the nitration of 5-chloro-2-methylbenzoic acid, followed by esterification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Step 1: Nitration of 5-chloro-2-methylbenzoic acid

-

To a stirred solution of concentrated sulfuric acid (e.g., 10 volumes), cooled to -5 to 0°C in an ice-salt bath, add 5-chloro-2-methylbenzoic acid (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.2 eq) in concentrated sulfuric acid (2 volumes).

-

Add the nitrating mixture dropwise to the reaction vessel over 1-2 hours, maintaining the temperature at -5 to 0°C.

-

After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate (5-chloro-2-methyl-3-nitrobenzoic acid) by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum.

Step 2: Esterification to this compound

-

Suspend the dried 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in dry methanol (e.g., 10 volumes).

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

After the addition, heat the mixture to reflux and maintain for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the standards required for subsequent medicinal chemistry applications.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Core Applications in Medicinal Chemistry

The true utility of this compound is as a versatile chemical scaffold. The following sections explore its potential applications based on the known biological activities of related nitroaromatic compounds and the strategic modifications its structure allows.

As a Precursor for Novel Antimicrobial Agents

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[3] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate radical species that induce cellular damage.[2][5] Derivatives of nitrobenzoic acid have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7]

This compound can serve as the starting point for a library of potential antimicrobial agents through two primary modifications:

-

Amide Library Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines to create an amide library. This allows for the exploration of the chemical space around this position to optimize target engagement and pharmacokinetic properties.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used as a handle to build heterocyclic rings known to possess antimicrobial activity (e.g., benzimidazoles, quinolones).

Caption: Derivatization strategy for drug discovery.

As a Scaffold for Kinase Inhibitors

The general structure of an aminobenzoate, readily accessible from the title compound via nitro reduction, is a common feature in many kinase inhibitors. The aniline moiety can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. The rest of the scaffold can be elaborated to occupy the ATP-binding pocket. The chloro-substituent is particularly valuable here, as it provides a vector for modification via Suzuki or similar cross-coupling reactions to introduce larger aromatic or heterocyclic systems that can target specific sub-pockets of the kinase active site.

Key Experimental Workflows

Workflow for Amide Library Synthesis and Screening

This workflow outlines a systematic approach to generate and test a library of derivatives for antimicrobial activity.

Protocol: Parallel Amide Synthesis and Primary Antimicrobial Screen

Part A: Synthesis

-

Hydrolysis: Saponify this compound to 5-chloro-2-methyl-3-nitrobenzoic acid using LiOH in a THF/water mixture.

-

Amide Coupling: In a 96-well plate format, distribute the resulting carboxylic acid into each well. Add a diverse panel of primary and secondary amines (1.1 eq per well) along with a coupling agent like HATU and a base like DIPEA.

-

Work-up & Purification: After stirring overnight, quench the reactions and perform liquid-liquid extraction. Purify the compounds using mass-directed automated flash chromatography.

Part B: Antimicrobial Screening

-

MIC Determination: Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for each compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Assay Setup: In a 96-well plate, prepare two-fold serial dilutions of each test compound in culture medium.

-

Inoculation: Add a standardized bacterial suspension to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: All hits from the primary screen should be re-synthesized, their identity and purity confirmed (>95% by LC-MS), and the MIC re-determined to confirm the initial result.

Drug Discovery Workflow Visualization

Caption: General drug discovery workflow using the scaffold.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries with high potential for biological activity. While its direct applications are still emerging, its utility as a precursor for antimicrobial agents and kinase inhibitors is strongly supported by the established activities of structurally related compounds. Researchers and drug development professionals are encouraged to view this compound as a valuable tool in their arsenal, capable of accelerating the discovery of next-generation therapeutics. Future work should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and robust biological screening, to unlock its full therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 5-chloro-2-methyl-3-nitrobenzoate: A Core Intermediate for Complex Molecule Synthesis

Abstract

In the landscape of modern drug discovery and agrochemical development, the efficiency and precision of synthetic routes are paramount. The strategic selection of starting materials and intermediates dictates the feasibility, yield, and economic viability of producing complex target molecules. Methyl 5-chloro-2-methyl-3-nitrobenzoate, a polysubstituted aromatic compound, represents a cornerstone intermediate, engineered with a specific arrangement of functional groups that offer latent reactivity and precise control over subsequent chemical transformations. This guide provides an in-depth analysis of its synthesis, core chemical properties, and its pivotal role as a precursor to highly functionalized aniline derivatives, which are foundational scaffolds in numerous active pharmaceutical ingredients (APIs) and specialty chemicals.

Introduction: A Molecule Designed for Purpose

This compound is a highly functionalized aromatic ester. Its structure is not a random assortment of functional groups but a deliberate design that serves a strategic purpose in multi-step synthesis. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the ortho-para directing methyl group and the versatile methyl ester, creates a molecule primed for sequential and regioselective modifications.[1]

The inherent value of this intermediate lies in the latent functionality of the nitro group. While it is strongly deactivating towards electrophilic aromatic substitution, its true potential is unlocked upon reduction to an amine.[1] This transformation fundamentally alters the electronic properties of the aromatic ring, converting the nitro group's deactivating influence into the potent activating and ortho-, para-directing nature of an amino group. This "switch" in reactivity is a classic strategy in organic synthesis, allowing for controlled, stepwise construction of complex molecular architectures that would be otherwise challenging to access. This guide will elucidate the synthesis of this key intermediate and detail its subsequent, high-value transformations.

Physicochemical Properties

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its immediate precursor, 5-chloro-2-methyl-3-nitrobenzoic acid, and closely related structural analogs.

| Property | Value (Estimated/Inferred) | Source/Justification |

| CAS Number | N/A (Precursor Acid: 154257-81-5) | [2] |

| Molecular Formula | C₉H₈ClNO₄ | - |

| Molecular Weight | 229.62 g/mol | - |

| Appearance | White to off-white solid | Inferred from analogs like Methyl 5-chloro-2-nitrobenzoate.[3][4] |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water. | Halogenated nitroaromatic esters exhibit enhanced solubility in organic solvents.[5] |

| Melting Point | > 48-52 °C | Based on the melting point of Methyl 5-chloro-2-nitrobenzoate.[4] |

Synthesis of the Core Intermediate

The construction of this compound is logically approached via a two-step sequence starting from 3-chloro-2-methylbenzoic acid: regioselective nitration followed by esterification.

Step 1: Regioselective Nitration

The primary challenge is the introduction of a nitro group at the C3 position. The starting material, 3-chloro-2-methylbenzoic acid, has three directing groups:

-

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-

-CH₃ (Methyl): An activating, ortho, para-directing group.

-

-Cl (Chloro): A deactivating, ortho, para-directing group.

The directing effects of these groups must be carefully considered. The methyl group strongly activates the ortho (C3) and para (C5) positions. The chloro group also directs to these positions but is deactivating. The carboxylic acid directs meta to itself, which are the C3 and C5 positions. The confluence of these directing effects, particularly the strong activation by the methyl group, favors substitution at the C3 and C5 positions. Careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer with high selectivity.[6][7]

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-3-nitrobenzoic Acid [2][6]

-

Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3-4 volumes relative to the starting material). Cool the acid to 0-5°C using a circulating chiller.

-

Addition of Substrate: Slowly add 3-chloro-2-methylbenzoic acid (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 volume) in the dropping funnel, pre-cooled to 0°C. Add this mixture dropwise to the reaction vessel over 1-2 hours, maintaining the internal temperature between 0-10°C.

-

Causality Insight: Maintaining a low temperature is critical to control the exothermic reaction and maximize the regioselectivity, minimizing the formation of undesired isomers. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[8][9]

-

-

Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction's completion by TLC or HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (8-10 volumes). The product will precipitate as a solid.

-

Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum to yield 5-chloro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation. Fischer esterification (using methanol with a strong acid catalyst) or reaction with reagents like thionyl chloride or dimethyl sulfate are common, effective methods.[10][11]

Experimental Protocol: Synthesis of this compound [5][10]

-

Setup: Suspend 5-chloro-2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq) or a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Causality Insight: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This method is often faster and more irreversible than standard Fischer esterification.

-

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-5 hours, monitoring by TLC until the starting acid is consumed.

-

Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like methanol or isopropanol to afford pure this compound.

The Pivotal Transformation: Unlocking the Aniline Core

The primary synthetic application of this compound is its reduction to Methyl 3-amino-5-chloro-2-methylbenzoate. This transformation is the key step that unlocks the potential of the scaffold for building diverse and complex molecules.[1][12]

The reduction of an aromatic nitro group is one of the most robust and reliable reactions in organic synthesis. Several methods are available, each with its own advantages.

| Reduction Method | Reagents | Typical Conditions | Advantages/Considerations |

| Metal/Acid | SnCl₂·2H₂O / HCl or Fe / Acetic Acid | Room temp to mild heating | Cost-effective, reliable, and tolerant of many functional groups. Work-up can sometimes be cumbersome. |

| Catalytic Hydrogenation | H₂ gas / Pd, Pt, or Ni catalyst | Room temp, 1-4 atm H₂ | Very clean reaction with water as the only byproduct. Requires specialized hydrogenation equipment. Can sometimes reduce other functional groups. |

Experimental Protocol: Reduction via SnCl₂

-

Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Addition of Reagent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully basify by adding a cold aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. This will precipitate tin salts.

-

Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-amino-5-chloro-2-methylbenzoate.

Applications in Advanced Synthesis

The resulting product, Methyl 3-amino-5-chloro-2-methylbenzoate, is a valuable building block. The newly formed amino group can be used in a variety of subsequent reactions, including:

-

Amide Bond Formation: Acylation to form amides, which are prevalent in pharmaceuticals.

-

Heterocycle Synthesis: Serving as a precursor for building heterocyclic rings like benzimidazoles, quinolines, or benzothiazoles, which are common scaffolds in medicinal chemistry.[13][14]

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install other functionalities.

The specific substitution pattern—a chlorine at C5 and a methyl group at C2—provides steric and electronic handles to influence the binding of the final molecule to biological targets, making this intermediate particularly relevant in the synthesis of targeted therapeutics and specialized agrochemicals.[15][16]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its carefully orchestrated arrangement of functional groups allows for a powerful and controlled transformation from a deactivated nitroaromatic to a highly versatile activated aniline. This designed reactivity, coupled with robust and scalable synthetic protocols, establishes it as a high-value intermediate for accessing complex molecular targets in the pharmaceutical and agrochemical industries. Understanding its synthesis and strategic application is essential for researchers and developers aiming to innovate at the forefront of chemical science.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methyl-3-nitrobenzoic acid | 154257-81-5 [sigmaaldrich.com]

- 3. 5-氯-2-硝基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 8. aiinmr.com [aiinmr.com]

- 9. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. rjptonline.org [rjptonline.org]

- 14. rjptonline.org [rjptonline.org]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Regioselective Nitration of Methyl 5-chloro-2-methylbenzoate

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Methyl 5-chloro-2-methyl-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic aromatic substitution (EAS) nitration of methyl 5-chloro-2-methylbenzoate. This document delves into the mechanistic underpinnings of the reaction, with a particular focus on the regiochemical outcome dictated by the directing effects of the chloro, methyl, and methyl ester substituents. Detailed, step-by-step experimental procedures for synthesis, purification, and characterization are provided to ensure reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of this compound